molecular formula C21H21N5O B276661 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE

2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B276661
M. Wt: 359.4 g/mol
InChI Key: NFMWRKOERGZODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a naphthyl group, and a methylbenzyl ether moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthyl Ether: This step involves the reaction of 1-naphthol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the naphthyl ether.

    Introduction of the Tetrazole Ring: The naphthyl ether is then reacted with sodium azide and a suitable electrophile to introduce the tetrazole ring.

    Final Assembly: The final step involves the coupling of the tetrazole derivative with 2-methylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylbenzyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring, naphthyl group, and methylbenzyl ether moiety

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-methyl-N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]tetrazol-5-amine

InChI

InChI=1S/C21H21N5O/c1-15-7-9-16(10-8-15)14-27-20-12-11-17-5-3-4-6-18(17)19(20)13-22-21-23-25-26(2)24-21/h3-12H,13-14H2,1-2H3,(H,22,24)

InChI Key

NFMWRKOERGZODI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNC4=NN(N=N4)C

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNC4=NN(N=N4)C

Origin of Product

United States

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